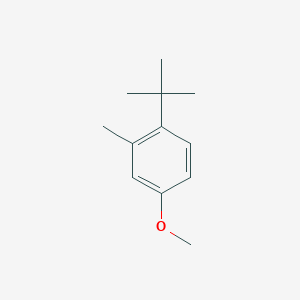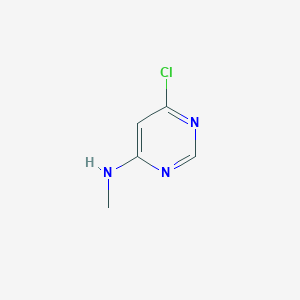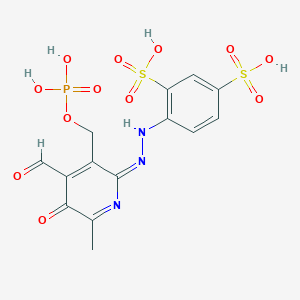
PPADS
Descripción general
Descripción
Ácido piridoxalfosfato-6-azofenil-2’,4’-disulfónico es un antagonista selectivo del receptor purinérgico P2X. Es conocido por su capacidad para bloquear las contracciones inducidas por trifosfato de adenosina o α,β-metilen-trifosfato de adenosina en el conducto deferente de conejo . Este compuesto es relativamente selectivo para los receptores P2X y tiene una actividad mínima en otros tipos de receptores .
Aplicaciones Científicas De Investigación
El ácido piridoxalfosfato-6-azofenil-2’,4’-disulfónico tiene una amplia gama de aplicaciones de investigación científica:
Medicina: El ácido piridoxalfosfato-6-azofenil-2’,4’-disulfónico tiene posibles aplicaciones terapéuticas en afecciones como el accidente cerebrovascular, donde apoya la recuperación al inhibir los receptores P2.
Industria: El compuesto se utiliza en el desarrollo de nuevos agentes farmacológicos dirigidos a los receptores P2X.
Mecanismo De Acción
El ácido piridoxalfosfato-6-azofenil-2’,4’-disulfónico ejerce sus efectos actuando como un antagonista competitivo en los receptores P2X. Se une al sitio ortostérico en estos receptores, evitando que el trifosfato de adenosina los active . Esta inhibición bloquea los cambios conformacionales necesarios para la activación del canal, modulando así las respuestas celulares al trifosfato de adenosina extracelular . La acción del compuesto implica múltiples subtipos de receptores, incluidos P2X1, P2X2, P2X3, P2X5 y P2X7 .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
El ácido piridoxalfosfato-6-azofenil-2’,4’-disulfónico se sintetiza mediante una serie de reacciones químicas que involucran derivados del fosfato de piridoxal. La ruta sintética generalmente implica la diazotación del fosfato de piridoxal seguida de la unión con un compuesto aromático adecuado para introducir el grupo azofenilo. El compuesto resultante se sulfonata para introducir los grupos ácidos disulfónicos . Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el control de la temperatura, el ajuste del pH y el uso de catalizadores .
Análisis De Reacciones Químicas
El ácido piridoxalfosfato-6-azofenil-2’,4’-disulfónico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar el grupo azofenilo, lo que podría alterar la actividad del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados, pero pueden incluir derivados modificados de fosfato de piridoxal con actividad biológica alterada .
Comparación Con Compuestos Similares
El ácido piridoxalfosfato-6-azofenil-2’,4’-disulfónico se compara con otros compuestos similares, tales como:
Piridoxal-5’-fosfato-6-(2’-naftilazo-6’-nitro) 4’,8’-disulfonato: Este compuesto tiene una estructura similar pero exhibe una mayor potencia en los receptores P2X1.
Iso-PPADS: Un derivado con una potencia similar pero propiedades de bloqueo reversible.
KN-62: Otro antagonista del receptor P2 utilizado en la investigación de la señalización purinérgica.
Estos compuestos comparten similitudes estructurales pero difieren en su potencia, selectividad y reversibilidad del bloqueo del receptor, destacando las propiedades únicas del ácido piridoxalfosfato-6-azofenil-2’,4’-disulfónico .
Propiedades
IUPAC Name |
4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3O12PS2/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFZSRRRZNXSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)COP(=O)(O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3O12PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019090 | |
| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149017-66-3 | |
| Record name | 4-[2-[4-Formyl-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-2-pyridinyl]diazenyl]-1,3-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149017-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149017663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDOXAL PHOSPHATE-6-AZOPHENYL-2',4'-DISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6K2LJ9BJK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PPADS?
A1: this compound acts as an antagonist at P2 purinergic receptors, a family of receptors activated by extracellular nucleotides like ATP and ADP [, , , ].
Q2: Does this compound exhibit selectivity for specific P2 receptor subtypes?
A2: While initially considered a selective P2X purinergic receptor antagonist, research has shown that this compound can also inhibit P2Y receptors [, , , , , ]. Its selectivity profile varies depending on the tissue and species studied.
Q3: How does this compound interact with P2 receptors at a molecular level?
A3: this compound binds to P2X receptors, blocking the binding site of ATP []. Studies utilizing cysteine substitutions within the human P2X1 receptor suggest that this compound interacts with residues Lys-70, Asp-170, Lys-190, and Lys-249, overlapping with the ATP binding site [].
Q4: What are the downstream effects of this compound-mediated P2 receptor antagonism?
A4: The downstream effects of this compound vary depending on the specific P2 receptor subtype and tissue involved. For example, this compound attenuates the reflex pressor response to static muscle contraction, likely by inhibiting P2X receptors on muscle afferents [, ]. In the vasculature, this compound can inhibit both vasoconstriction mediated by P2X receptors and vasodilation mediated by P2Y receptors [, ].
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C14H11N3O13P2S2 and a molecular weight of 575.4 g/mol.
Q6: Is there information available regarding the stability of this compound under various conditions?
A6: The provided research papers primarily focus on the pharmacological effects of this compound and do not offer detailed information on its stability under various conditions.
Q7: How does the structure of this compound contribute to its activity on P2 receptors?
A7: Studies using this compound analogues with modifications to the pyridoxal phosphate group and the azophenyl ring have provided insights into its SAR [, ]. For instance, replacing the azophenyl group with a benzamido group significantly reduces its antagonistic potency at P2X receptors [].
Q8: What types of in vitro and in vivo models have been used to study the effects of this compound?
A8: Researchers have employed various in vitro models, including isolated tissues like the vas deferens, aorta, and taenia coli from different species like rabbits, rats, and guinea pigs, to investigate the pharmacological effects of this compound [, , , , , , , , , ]. In vivo studies have used rodent models of hypertension, liver fibrosis, and cerebral ischemia to explore the therapeutic potential of this compound [, , , ].
Q9: What are some key findings regarding the in vivo efficacy of this compound?
A9: In a rat model of liver fibrosis, this compound effectively blocked the development of cirrhosis induced by carbon tetrachloride or dimethylnitrosamine, primarily by inhibiting hepatic stellate cell proliferation []. Furthermore, this compound has shown neuroprotective effects in a rat model of focal cerebral ischemia, reducing infarct volume and improving functional recovery [].
Q10: What is known about the safety profile of this compound?
A10: The provided research papers primarily focus on the pharmacological effects of this compound and do not offer comprehensive information regarding its toxicity profile.
Q11: Has this compound been used to investigate the role of ATP in cell signaling?
A11: Yes, researchers have utilized this compound to study the role of ATP in cell signaling, particularly in the context of purinergic signaling. For example, studies have shown that this compound can inhibit ATP-induced increases in intracellular calcium in various cell types, including brown adipocytes and supraoptic neurons [, ].
Q12: Are there alternative compounds to this compound for studying P2 receptors?
A12: Yes, various other P2 receptor antagonists exist, each with its own selectivity profile and pharmacological properties. Some commonly used alternatives include suramin, reactive blue 2, NF023, and MRS2179. The choice of antagonist often depends on the specific research question and the P2 receptor subtypes under investigation [, , , , , , , , , , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B183536.png)

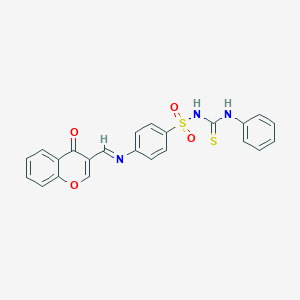
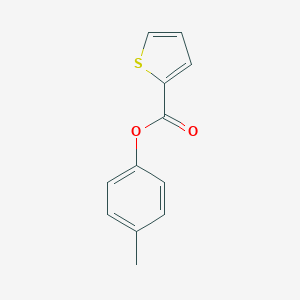

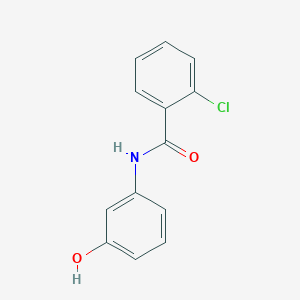
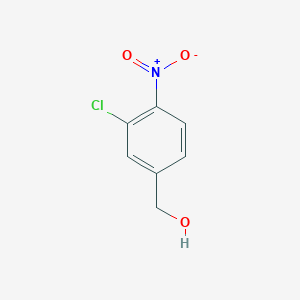
![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)
![(1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B183553.png)

